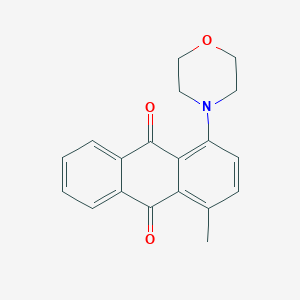![molecular formula C20H20N10O3S B394659 ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B394659.png)
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the oxadiazole ring.
- Introduction of the amino group.
- Construction of the triazole ring.
- Attachment of the indole and propyl groups.
- Esterification to form the ethyl carboxylate.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Triazole Derivatives: Other triazole derivatives with similar structures may include compounds like 1,2,3-triazole-4-carboxylates with different substituents.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring with various functional groups.
Indole Derivatives: Indole-based compounds with different side chains.
Uniqueness
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of multiple heterocyclic rings and functional groups, which may confer specific biological activities and chemical reactivity not found in simpler compounds.
Properties
Molecular Formula |
C20H20N10O3S |
|---|---|
Molecular Weight |
480.5g/mol |
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]triazole-4-carboxylate |
InChI |
InChI=1S/C20H20N10O3S/c1-3-9-29-12-8-6-5-7-11(12)14-17(29)22-20(25-23-14)34-10-13-15(19(31)32-4-2)24-28-30(13)18-16(21)26-33-27-18/h5-8H,3-4,9-10H2,1-2H3,(H2,21,26) |
InChI Key |
MPHNTFSSZKVFIC-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=C(N=NN4C5=NON=C5N)C(=O)OCC |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=C(N=NN4C5=NON=C5N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B394576.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B394579.png)
![2-Phenyl-4-(2-pyridinylsulfanyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B394580.png)

![1,1,10,10,10a-pentamethyl-5,6,10,10a-tetrahydro-1H-di[1,3]oxazolo[3,4-d:4,3-g][1,4]diazepine-3,8-dione](/img/structure/B394582.png)
![Naphthalen-2-yl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B394584.png)
![5-(1-Adamantylcarbonyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B394585.png)
![3-[(2-{[(diethylamino)carbothioyl]sulfanyl}acetyl)amino]dibenzo[b,d]furan](/img/structure/B394589.png)
![2,8-Dimethyl-5-(2-naphthoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B394590.png)
![N-[2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide](/img/structure/B394592.png)
![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B394593.png)
![3-methyl-2-{[(6-nitro-1H-indol-3-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B394596.png)
![Propyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B394597.png)
![2-{[(6-nitro-1H-indol-3-yl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B394598.png)
